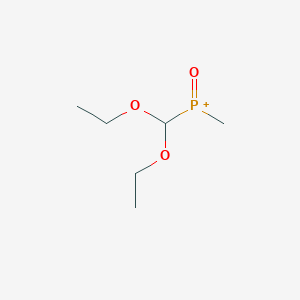![molecular formula C12H16O2SSi B8671516 trimethyl-[2-(4-methylsulfonylphenyl)ethynyl]silane](/img/structure/B8671516.png)
trimethyl-[2-(4-methylsulfonylphenyl)ethynyl]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trimethyl-[2-(4-methylsulfonylphenyl)ethynyl]silane is an organosilicon compound that features a phenylethynyl group substituted with a methanesulfonyl moiety and a trimethylsilyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of trimethyl-[2-(4-methylsulfonylphenyl)ethynyl]silane typically involves the Sonogashira coupling reaction. This reaction is carried out between 4-iodo-methanesulfonylbenzene and trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere . The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the Sonogashira coupling reaction. This would require optimization of reaction parameters to ensure high yield and purity, as well as the implementation of efficient purification techniques such as column chromatography or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
trimethyl-[2-(4-methylsulfonylphenyl)ethynyl]silane undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution.
Oxidation Reactions: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Coupling Reactions: The phenylethynyl group can participate in cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings.
Common Reagents and Conditions
Substitution Reactions: Reagents such as fluoride ions (e.g., TBAF) are commonly used to remove the trimethylsilyl group.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically employed.
Major Products
Substitution Reactions: Formation of phenylethynyl derivatives.
Oxidation Reactions: Formation of sulfone derivatives.
Coupling Reactions: Formation of biaryl or diaryl acetylene compounds.
Applications De Recherche Scientifique
trimethyl-[2-(4-methylsulfonylphenyl)ethynyl]silane has several applications in scientific research:
Biology: Potential use in the development of bioactive molecules and probes for biological studies.
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates and active compounds.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mécanisme D'action
The mechanism of action of trimethyl-[2-(4-methylsulfonylphenyl)ethynyl]silane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The phenylethynyl group allows for π-conjugation and electronic interactions, while the methanesulfonyl group can undergo oxidation and substitution reactions. The trimethylsilyl group provides stability and can be selectively removed under specific conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
trimethyl-[2-(4-methylsulfonylphenyl)ethynyl]silane: vs. : The latter has a bulkier silyl group, which may affect its reactivity and steric properties.
This compound: vs. : The dimethyl variant has a smaller silyl group, potentially leading to different reactivity and stability.
Uniqueness
This compound is unique due to its combination of a methanesulfonyl group and a trimethylsilyl group, which provides a balance of reactivity and stability. This makes it a versatile intermediate in organic synthesis and a valuable compound for various applications in scientific research .
Propriétés
Formule moléculaire |
C12H16O2SSi |
|---|---|
Poids moléculaire |
252.41 g/mol |
Nom IUPAC |
trimethyl-[2-(4-methylsulfonylphenyl)ethynyl]silane |
InChI |
InChI=1S/C12H16O2SSi/c1-15(13,14)12-7-5-11(6-8-12)9-10-16(2,3)4/h5-8H,1-4H3 |
Clé InChI |
QETDHHAGINUTBO-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C#CC1=CC=C(C=C1)S(=O)(=O)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Benzene, 1-fluoro-2-[(2-nitrophenyl)thio]-](/img/structure/B8671505.png)


![3-[3-(3-Chloro-phenyl)-[1,2,4]oxadiazol-5-yl]-morpholine](/img/structure/B8671512.png)

